2'-Azido guanosine
Overview
Description
2’-Azido guanosine is a prominent biomedical entity that holds substantial significance in the realm of antiviral interventions . It has formidable potential as a robust impediment towards RNA viruses and retroviruses, and it plays a crucial role in combating viral infections .
Synthesis Analysis
The synthesis of 2’-Azido guanosine involves the use of phosphoramidite chemistry in the presence of azido groups . Novel 2’-azido cytidine and 2’-azido guanosine building blocks have been synthesized and efficiently incorporated into RNA .Molecular Structure Analysis
The X-ray crystallographic analysis of 2’-azido uridine and 2’-azido adenosine modified RNAs reveals crucial structural details of this modification within an A-form double helical environment . The 2’-azido group supports the C3’-endo ribose conformation and shows distinct water-bridged hydrogen bonding patterns in the minor groove .Chemical Reactions Analysis
The 2’-azido group is a versatile bioorthogonal reporter moiety used for site-specific labeling and functionalization of RNA to probe its biology . It is compatible with 2’-fluoro and/or 2’-O-methyl modifications to achieve siRNAs of rich modification patterns and tunable properties .Physical And Chemical Properties Analysis
The 2’-N3 modification favors the RNA C3’-endo sugar pucker, only causes a slight decrease in base pairing stabilities, and hardly influences the overall RNA structure . It is exceptionally well tolerated in the guide strand of siRNAs even when it is directly located at the cleavage site .Scientific Research Applications
Application Summary
2’-Azido guanosine (2’-AG) is a modified form of guanosine, which is a purine nucleoside found in RNA and DNA. It is a modified nucleoside that has been used in a variety of scientific research applications, including biochemistry, molecular biology, and biotechnology.
Methods of Application
The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P (III) species with azides according to the Staudinger reaction . Various strategies have been developed to bypass this limitation and are often time-consuming, low-yielding and labor-intensive . In particular, the synthesis of RNA with internal 2′-azido modifications is restricted to a single approach that employs P (V) chemistry instead of the widely used P (III) phosphoramidite chemistry . To fill this methodological gap, a novel convenient path toward 2′-azido RNA from readily accessible 2′-amino RNA through treatment with the diazotizing reagent fluorosulfuryl azide (FSO 2 N 3 ) has been presented . A diazotransfer reaction was established for oligoribonucleotides of different lengths and secondary structures .
Results or Outcomes
The robustness of the approach was further demonstrated for RNAs containing multiple 2′-azido moieties and for RNAs containing other sensitive modifications such as thiouridine or methylated nucleobases with a positive charge . The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .
siRNA Technologies
Application Summary
2’-Azido guanosine has been used in the field of siRNA technologies . Small interfering RNA (siRNA) is a class of double-stranded RNA molecules, 20-25 base pairs in length, that play a variety of roles in biology. Most notably, siRNA is involved in the RNA interference (RNAi) pathway, where it interferes with the expression of specific genes with complementary nucleotide sequences .
Methods of Application
The synthetic ease of generating 2’-azido RNA has paved the way for biotechnological applications, in particular for siRNA technologies . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P (III) species with azides according to the Staudinger reaction . A novel convenient path toward 2’-azido RNA from readily accessible 2’-amino RNA through treatment with the diazotizing reagent fluorosulfuryl azide (FSO 2 N 3 ) has been presented .
Results or Outcomes
The robustness of the approach was further demonstrated for RNAs containing multiple 2’-azido moieties and for RNAs containing other sensitive modifications such as thiouridine or methylated nucleobases with a positive charge . The synthetic ease of generating 2’-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies .
Oligonucleotide Synthesis
Application Summary
2’-Azido guanosine has been used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules, oligomers, that have a wide range of applications in genetic testing, research, and forensics .
Methods of Application
Various 2’-and 3’-azido modified nucleosides have been synthesized and immobilized on controlled pore glass (CPG) to be used as starting material for the synthesis of oligonucleotides (ONs) with 3’-terminal azide . In a model study, immobilized 3’-azidoadenosine was used as a starting block for the synthesis of a series of oligodeoxynucleotides (ODNs) of increasing length .
Results or Outcomes
Upon synthesis, the ODNs were enzymatically digested into monomers and analyzed by RP-HPLC . A peak corresponding to 3’-azidoadenosine was clearly identified in all samples . Quantitative analysis showed that 3’-azidoadenosine was present in nearly the expected ratio to deoxycytidine, which was used as an internal standard . Most importantly, the ratio remained the same for all three ODNs regardless of their length, demonstrating that a higher number of coupling cycles does not lead to higher degradation of the azide .
RNA Metabolic Labeling Approaches
Application Summary
2’-Azido guanosine has been used in RNA metabolic labeling approaches . Metabolic labeling is a technique used in molecular biology to track the incorporation of synthetic molecules into macromolecules .
Methods of Application
The synthetic ease of generating 2’-azido RNA has paved the way for biotechnological applications, in particular for referencing the growing number of RNA metabolic labeling approaches that rely on 2’-azido nucleosides . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P (III) species with azides according to the Staudinger reaction . A novel convenient path toward 2’-azido RNA from readily accessible 2’-amino RNA through treatment with the diazotransfer reagent fluorosulfuryl azide (FSO 2 N 3 ) has been presented .
Results or Outcomes
The robustness of the approach was further demonstrated for RNAs containing multiple 2’-azido moieties and for RNAs containing other sensitive modifications such as thiouridine or methylated nucleobases with a positive charge . The synthetic ease of generating 2’-azido RNA will pave the way for biotechnological applications, in particular for referencing the growing number of RNA metabolic labeling approaches that rely on 2’-azido nucleosides .
Fluorescent Labeling of RNA
Application Summary
2’-Azido guanosine has been used for fluorescent labeling of RNA . Fluorescent labeling is a method used in molecular biology to label a specific protein, DNA or RNA so it can be visually tracked .
Methods of Application
The 2’-azido modifications are compatible with 2’-fluoro and/or 2’-O-methyl modifications to achieve siRNAs of rich modification patterns and tunable properties, such as increased nuclease resistance or additional chemical reactivity . The latter was demonstrated by the utilization of the 2’-azido groups for bioorthogonal Click reactions that allows efficient fluorescent labeling of the RNA .
Results or Outcomes
The fluorescent labeling of RNA using 2’-azido guanosine allows for the visualization and tracking of RNA in various biological systems . This can be particularly useful in studying the function and behavior of RNA in living cells .
Safety And Hazards
Future Directions
The synthetic ease of generating 2’-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2’-azido nucleosides . The most recent research in the field aims to synthesize RNAs-of-interest bearing a variety of unnatural nucleosides .
properties
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O5/c11-9-14-6-4(7(21)15-9)13-2-18(6)8-10(22,16-17-12)5(20)3(1-19)23-8/h2-3,5,8,19-20,22H,1H2,(H3,11,14,15,21)/t3-,5-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYOGLPRZZLHQG-AEHJODJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)(N=[N+]=[N-])O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@]([C@@H]([C@H](O3)CO)O)(N=[N+]=[N-])O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Azido guanosine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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